Hyaluronidase

Content Navigation

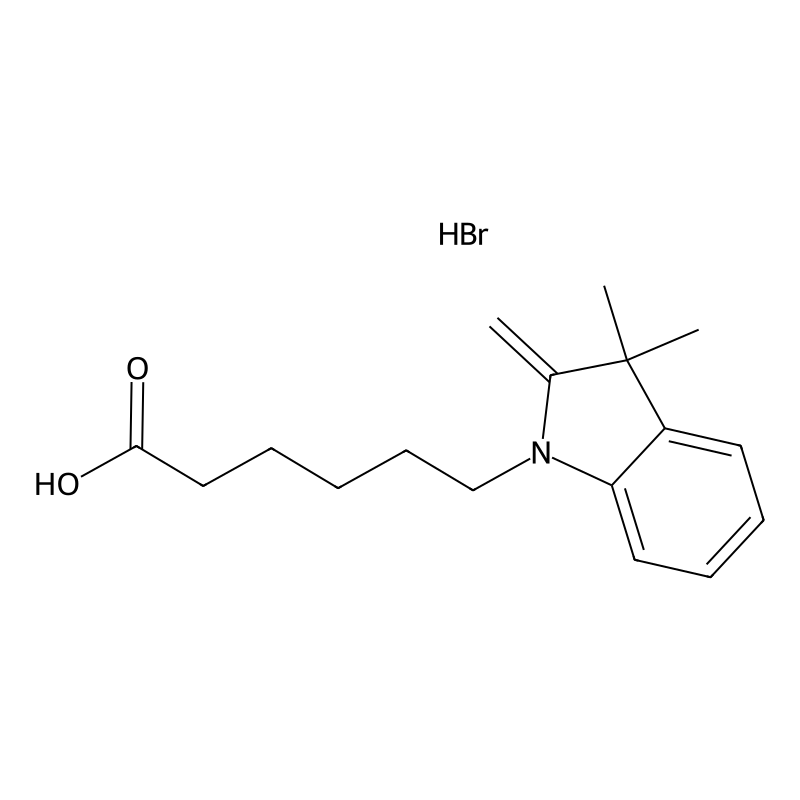

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hyaluronidase is an enzyme naturally found in the body that breaks down hyaluronic acid (HA) []. HA is a glycosaminoglycan, a complex sugar molecule, that is a major component of the extracellular matrix (ECM) []. The ECM is the network of molecules that provides support and structure to tissues throughout the body.

Dissolving Hyaluronic Acid Fillers

One of the most well-established research applications of hyaluronidase is its ability to dissolve hyaluronic acid fillers. Hyaluronic acid fillers are a popular cosmetic treatment used to reduce wrinkles and plump lips. However, in some cases, these fillers can be injected incorrectly, leading to unwanted results such as lumps or bumps. Hyaluronidase can be injected into the area with the unwanted filler to break down the HA and dissolve the filler [, ].

Enhancing Drug Delivery

Hyaluronidase's ability to break down HA can also be used to improve the delivery of other drugs. HA in the ECM can act as a barrier, limiting the diffusion of some medications. By injecting hyaluronidase alongside a drug, researchers can temporarily break down the HA barrier and allow the drug to reach its target more effectively []. This approach is being explored for the delivery of various drugs, including chemotherapy medications and anti-cancer agents [].

Studying Extracellular Matrix Function

Hyaluronidase is a valuable tool for researchers studying the function of the ECM. By manipulating HA levels with hyaluronidase, researchers can investigate how changes in the ECM affect cell behavior, tissue development, and disease processes []. For example, hyaluronidase is being used to study the role of the ECM in tumor growth and metastasis [].

Hyaluronidase is an enzyme that catalyzes the degradation of hyaluronic acid, a glycosaminoglycan found in connective tissues. This enzyme plays a crucial role in various physiological processes by breaking down hyaluronic acid into smaller fragments, thereby facilitating tissue permeability and fluid movement. Hyaluronidase is classified into several types based on its source and mechanism of action, including mammalian, leech, and microbial hyaluronidases. Each type exhibits unique enzymatic properties and specificities in cleaving glycosidic bonds within hyaluronic acid .

Hyaluronidase exerts its effects by specifically degrading hyaluronic acid, a major component of the extracellular matrix. HA forms a gel-like structure that provides structural support and restricts the movement of fluids and molecules within tissues []. By breaking down HA, hyaluronidase creates temporary channels or micro-spaces, allowing for increased permeability and dispersion of fluids, drugs, and other injected substances [, ]. This mechanism is particularly useful in research for delivering contrast agents, facilitating microfluidic studies, and enhancing drug delivery [].

Hyaluronidase is generally considered safe when used according to prescribed protocols []. However, potential side effects like injection site reactions, allergic reactions, and bleeding can occur []. Hyaluronidase should not be used in individuals with hypersensitivity to the enzyme or hyaluronic acid [].

Hyaluronidase primarily acts through hydrolysis, cleaving the β-1,4 glycosidic linkages between D-glucuronic acid and N-acetylglucosamine units in hyaluronic acid. The enzyme can be categorized based on the type of bond it cleaves:

- Mammalian Hyaluronidases: These are endo-β-N-acetylhexosaminidases that break down β-1,4 linkages to produce tetrasaccharides.

- Leech and Hookworm Hyaluronidases: These enzymes are endo-β-D-glucuronidases that cleave β-1,3 linkages, resulting in pentasaccharides and hexasaccharides.

- Microbial Hyaluronidases: These are classified as hyaluronate lyases, which do not catalyze hydrolysis but instead produce unsaturated disaccharides through β-elimination reactions at β-1,4 linkages .

Hyaluronidase enhances the absorption and dispersion of various substances administered parenterally. By breaking down hyaluronic acid in the extracellular matrix, it lowers viscosity and increases tissue permeability. This property is particularly beneficial in medical applications such as ophthalmic surgeries, local anesthetic administration, and treatment of extravasation injuries . The enzyme also plays a role in immune response by facilitating the movement of white blood cells through connective tissues.

Hyaluronidase can be synthesized through several methods:

- Natural Extraction: Enzymes are extracted from biological sources such as mammalian tissues (e.g., testes), leeches, or bacteria.

- Recombinant DNA Technology: Recombinant human hyaluronidase (rHuPH20) is produced using genetically modified organisms to express the enzyme in controlled environments. This method allows for large-scale production with consistent quality .

- Enzymatic Fermentation: Microorganisms are cultured to produce hyaluronidase, which is then purified for therapeutic use.

Hyaluronidase has a wide range of medical and cosmetic applications:

- Medical Uses:

- Enhancing the absorption of drugs and fluids during subcutaneous injections.

- Assisting in the treatment of extravasation injuries caused by hyperosmolar solutions.

- Used as an adjunct in subcutaneous urography to improve resorption of contrast agents.

- Treatment for vinca alkaloid overdose or extravasation .

- Cosmetic Uses:

Research has shown that hyaluronidase interacts with various substances that may affect its activity:

- Drug Interactions: Co-administration with other therapeutic agents (e.g., insulin or immunoglobulins) can enhance their bioavailability by improving dispersion in tissues .

- Inhibitors: Certain compounds like mast cell stabilizers and heparin can inhibit hyaluronidase activity, affecting its efficacy during treatment .

Understanding these interactions is essential for optimizing therapeutic outcomes and minimizing adverse effects.

Several compounds exhibit similar enzymatic activities or functions related to glycosaminoglycan degradation:

| Compound | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Chondroitinase | Bacterial | Cleaves chondroitin sulfate | Specific for chondroitin structures |

| Heparinase | Bacterial | Degrades heparan sulfate | Anticoagulant properties |

| Collagenase | Bacterial | Breaks down collagen | Targets structural proteins |

| Keratinase | Fungal | Degrades keratin | Specific for keratin-rich tissues |

Hyaluronidase stands out due to its specific action on hyaluronic acid and its broad applications across both medical and cosmetic fields. Its ability to enhance drug absorption while also serving as a corrective agent for cosmetic procedures highlights its versatility compared to other similar enzymes .

The promoter region of the HYAL-1 gene is a focal point for epigenetic regulation, particularly through site-specific DNA methylation. Studies in bladder and prostate cancer cells have identified a minimal promoter region spanning nucleotides -93 to -38 relative to the transcription start site (TSS), with cytosine residues at positions -71 (C-71) and -59 (C-59) serving as critical methylation targets [1] [3]. Methylation at these sites disrupts the binding of transcription factors such as Egr-1 and AP-2, which are essential for promoter activity in HYAL-1-expressing cells [1] [3]. Conversely, non-expressing cells exhibit SP1 binding to methylated alleles, suggesting a methylation-dependent switch in transcriptional regulation [1].

Table 1: Key Methylation Sites and Transcription Factor Interactions in the HYAL-1 Promoter

| Nucleotide Position | Methylation Status | Transcription Factor Binding | Functional Outcome |

|---|---|---|---|

| C-71 | Methylated | SP1 | Promoter silencing |

| C-59 | Methylated | SP1 | Promoter silencing |

| C-71/C-59 | Unmethylated | Egr-1, AP-2, NFκB | Promoter activation |

Bisulfite sequencing and methylation-specific PCR revealed that HYAL-1 expression inversely correlates with methylation at C-71 and C-59 [1] [3]. For instance, 5-Aza-2′-deoxycytidine treatment demethylates these sites, restoring HYAL-1 transcription in previously silent cells [1]. This dynamic regulation underscores the role of DNA methylation in maintaining balanced HYAL-1 levels, where both hypermethylation (silencing) and hypomethylation (overexpression) disrupt cellular homeostasis [1] [3].

Histone Modification Landscapes Associated with Tissue-Specific Expression

Histone post-translational modifications further fine-tune HYAL-1 expression in a tissue-specific manner. In breast cancer cells, estrogen receptor alpha (ERα) binds to distal regulatory elements near the HYAL1 locus, recruiting co-regulators that modulate histone acetylation and methylation states [4]. Chromatin immunoprecipitation (ChIP) assays demonstrated that estrogen treatment enriches H3K27ac (a marker of active enhancers) at ERα-binding sites, repressing HYAL1 transcription [4]. This repression is reversible upon ERα antagonism, highlighting the plasticity of histone-mediated regulation.

Table 2: Histone Modifications Linked to HYAL-1 Expression in Cancer Models

| Histone Mark | Associated Function | Effect on HYAL-1 | Tissue Context |

|---|---|---|---|

| H3K27ac | Enhancer activation | Repression | Breast cancer |

| H3K4me3 | Promoter activity | Activation | Bladder cancer |

| H3K9me3 | Heterochromatin | Repression | Prostate cancer |

In bladder cancer, HYAL-1-expressing cells exhibit elevated H3K4me3 levels at the promoter, correlating with active transcription [1]. Conversely, H3K9me3 enrichment is observed in non-expressing cells, reinforcing a silenced chromatin state [3]. These findings suggest that tissue-specific histone modification patterns act in concert with DNA methylation to regulate HYAL-1 activity.

Non-Coding RNA-Mediated Post-Transcriptional Control Networks

While DNA methylation and histone modifications dominate current research on HYAL regulation, emerging evidence hints at roles for non-coding RNAs (ncRNAs) in post-transcriptional control. Although direct studies linking ncRNAs to hyaluronidase expression are limited, genome-wide analyses have identified candidate microRNAs (miRNAs) targeting HYAL mRNAs. For example, miR-34a, a tumor suppressor miRNA, is predicted to bind the 3′ untranslated region (UTR) of HYAL1, potentially destabilizing its transcript [2]. Experimental validation of these interactions remains an active area of investigation.

Table 3: Predicted ncRNA Interactions with HYAL Transcripts

| ncRNA Type | Target HYAL Isoform | Proposed Mechanism | Regulatory Effect |

|---|---|---|---|

| miR-34a | HYAL1 | 3′ UTR binding | mRNA degradation |

| lncRNA-XIST | HYAL2 | Chromatin looping | Transcriptional silencing |

Long non-coding RNAs (lncRNAs) such as XIST may indirectly regulate HYAL expression by recruiting DNA methyltransferases or histone modifiers to locus-specific regions [2]. For instance, XIST-mediated silencing of the X chromosome has been linked to hypermethylation of nearby HYAL-associated CpG islands [2]. These preliminary insights underscore the need for mechanistic studies to elucidate ncRNA roles in hyaluronidase regulation.

Hyaluronidase enzymes exhibit remarkable structural specificity in their recognition and cleavage of glycosidic bonds within hyaluronan and related glycosaminoglycans. The structural determinants governing this specificity are multifaceted and involve precise molecular recognition systems that have evolved to target the β1,4 glycosidic linkages between N-acetylglucosamine and glucuronic acid residues [1] [2].

Active Site Architecture and Substrate Recognition

The structural foundation for glycosidic bond cleavage specificity resides in the enzyme's active site architecture. Human hyaluronidases adopt a distorted triose phosphate isomerase barrel fold containing an elongated substrate-binding cleft that spans the enzyme surface [3] [4]. This cleft accommodates the polymeric substrate through a series of subsites designated as S2-S1-S'1-S'2-S'3 according to the Schechter-Berger nomenclature, where cleavage occurs between the S1 and S'1 positions [5].

The substrate-binding groove is lined with predominantly aromatic and positively charged residues that facilitate binding of the negatively charged, hydrophobic hyaluronan substrate [6] [7]. Critical aromatic residues include Tyr75, Trp141, Tyr202, Tyr208, Tyr210, Tyr247, Tyr261, Tyr286, and Trp321, which provide hydrophobic stacking interactions with the sugar rings. Two arginine residues, Arg134 and Arg265, interact with the carboxylate groups of the glucuronic acid moieties through salt bridge formation [7].

Catalytic Residue Organization

The structural determinants of cleavage specificity center on a highly conserved set of catalytic residues positioned within the active site. Site-directed mutagenesis studies have identified several critical residues that determine the enzyme's ability to cleave glycosidic bonds [8] [6]:

Essential Catalytic Residues:

- Glutamate 131: Functions as the primary proton donor and general acid-base catalyst. This residue transfers a proton to the hydroxyl leaving group during glycosidic cleavage and subsequently activates water for hydrolysis [8] [6].

- Tyrosine 247: Provides crucial stabilization of the catalytic nucleophile through hydrogen bonding. The hydroxyl group of Tyr247 is optimally positioned to donate a hydrogen bond to the carbonyl oxygen during transition state formation [8] [6].

Supporting Catalytic Residues:

- Aspartate 129: Stabilizes the catalytic nucleophile by neutralizing the positive charge that develops on the substrate nitrogen during the transition state. Conservative mutagenesis of Asp129 to asparagine results in a 5-fold increase in Km and 95% reduction in Vmax [8] [6].

- Tyrosine 202: Serves as a substrate binding determinant that positions the acetamido group for nucleophilic attack on the anomeric carbon. Mutation to phenylalanine increases Km by 10-fold and reduces Vmax by 50% [8] [6].

Substrate-Assisted Catalytic Mechanism

A unique structural feature determining cleavage specificity is the substrate-assisted mechanism employed by vertebrate hyaluronidases. Unlike conventional glycosidases that utilize enzyme nucleophiles, hyaluronidases employ the carbonyl oxygen of the substrate's N-acetyl group as the nucleophile [3] [4]. This mechanism requires specific structural positioning to enable intramolecular attack by the substrate's own acetamido group.

The structural determinants facilitating this mechanism include:

- Serine 245: Acts as a positioning linchpin that forms hydrogen bonds with both Tyr202 and Tyr247, ensuring proper orientation of these critical residues [8] [6].

- Arginine 265: Maintains active site architecture through salt bridge formation with Asp206, which stabilizes the positioning of catalytic residues [8] [6].

Glycosidic Bond Selectivity Mechanisms

The preferential cleavage of β1,4 over β1,3 glycosidic bonds in hyaluronan results from specific structural properties of the substrate and its interaction with the enzyme. Nuclear magnetic resonance and molecular dynamics studies reveal that the β1,4 linkage exhibits greater conformational flexibility compared to the more rigid β1,3 linkage [2]. This flexibility allows the β1,4 bond to adopt conformations compatible with the enzyme's active site geometry.

Furthermore, the two-fold helical structure of hyaluronan exposes the β1,4 linkages while concealing the β1,3 bonds within the polymer backbone. This structural arrangement makes the β1,4 linkages more accessible to enzymatic attack while protecting the β1,3 bonds from cleavage [2].

Post-translational Modifications Affecting Specificity

Structural determinants of cleavage specificity extend beyond the primary sequence to include critical post-translational modifications. N-glycosylation, particularly at Asn350, is essential for maintaining proper enzyme structure and activity [8] [6]. The glycosyl modifications create extensive contacts with secondary structural elements, contributing to overall protein stability and proper active site geometry.

The C-terminal epidermal growth factor-like domain, containing the critical Asn350 glycosylation site, is not merely an appendage but forms extensive contacts with the catalytic domain. Deletion of this domain eliminates both enzyme secretion and activity, indicating its integral role in maintaining the structural framework necessary for substrate recognition and cleavage [8] [6].

Allosteric Modulation by Extracellular Matrix Components

The enzymatic activity of hyaluronidase is subject to sophisticated allosteric modulation by various extracellular matrix components, creating a complex regulatory network that influences both substrate accessibility and catalytic efficiency. This modulation occurs through multiple mechanisms involving direct protein-protein interactions, electrostatic complex formation, and conformational changes induced by matrix components [9] [10] [11].

Electrostatic Complex Formation with Hyaluronan

One of the most significant allosteric modulatory mechanisms involves the formation of non-specific electrostatic complexes between hyaluronidase and its substrate, hyaluronan. Under conditions of low ionic strength and high substrate concentrations, hyaluronan can form inhibitory complexes with hyaluronidase, effectively sequestering the enzyme in a catalytically inactive state [10] [12].

This phenomenon exhibits distinct kinetic characteristics:

- At physiological ionic strength (0.15 mol/L), the substrate-dependence curve follows classical Michaelis-Menten kinetics

- At low ionic strength (5 mmol/L), a strong decrease in initial hydrolysis rate occurs at high substrate concentrations

- The hyaluronan concentration for maximum initial rate increases proportionally with hyaluronidase concentration [10] [12]

The molecular basis for this inhibition involves the highly negatively charged nature of hyaluronan (-2 charge per disaccharide unit) and the presence of positively charged patches on the hyaluronidase surface. These electrostatic interactions can immobilize the enzyme in orientations that prevent productive substrate binding and catalysis.

Competitive Modulation by Matrix Proteins

Extracellular matrix proteins can serve as allosteric modulators by competing with hyaluronidase for binding to hyaluronan substrates. This competitive modulation has been demonstrated using bovine serum albumin as a model protein [10] [11] [13]:

Albumin-Mediated Modulation:

- Albumin competes with hyaluronidase for electrostatic complex formation with hyaluronan

- At optimal albumin concentrations, hyaluronidase is liberated from inhibitory hyaluronan complexes, restoring catalytic activity

- Above optimal concentrations, albumin itself can inhibit hyaluronidase through protein-protein interactions

The pH dependence of this modulation reflects the ionization states of the participating proteins:

- Optimal modulation occurs at pH 3-5.25, where hyaluronan is negatively charged and albumin is positively charged

- The optimal albumin concentration increases with increasing pH

- Other proteins such as lysozyme, with higher isoelectric points, can modulate hyaluronidase activity over wider pH ranges (pH 3-9) [13]

Glycosaminoglycan Microenvironment Effects

The glycosaminoglycan microenvironment surrounding hyaluronidase profoundly influences its catalytic properties through allosteric mechanisms. Computational modeling and experimental studies have revealed that different glycosaminoglycans create distinct microenvironments that modulate enzyme stability and activity [14] [15]:

Chondroitin Sulfate Interactions:

- Chondroitin sulfate binding creates a protective microenvironment that stabilizes hyaluronidase structure

- Multiple binding sites (designated ch1, ch3, and ch6) contribute to enzyme stabilization

- The degree of sulfation affects the rigidity of the glycan chain, influencing its stabilizing effect

- Chondroitin sulfate can make hyaluronidase resistant to heparin inhibition through conformational protection [14]

Specificity Determinants:

- Glucuronic acid residues are the primary determinants of hyaluronidase specificity

- N-acetylglucosamine contributes to specificity to a lesser extent

- The equatorial orientation of hydroxyl groups in chondroitin sulfate mimics that of hyaluronan, explaining cross-reactivity [14]

Molecular Dynamics of Allosteric Regulation

Recent molecular dynamics simulations have provided insights into the structural basis of allosteric modulation in bacterial hyaluronidases, which may be relevant to understanding vertebrate enzyme regulation [16] [17]. These studies reveal that domain motions are intimately linked to substrate processing and can be influenced by the molecular environment:

Domain Motion Patterns:

- Opening and closing motions regulate substrate access to the active site

- Twisting motions facilitate substrate translocation during processive degradation

- Environmental factors can influence the amplitude and frequency of these motions

Protein-Protein Interaction Networks

Emerging evidence suggests that hyaluronidases participate in complex protein-protein interaction networks within the extracellular matrix. For human HYAL4, specific interaction partners have been identified [18]:

Identified Interaction Partners:

- Glyceraldehyde-3-phosphate dehydrogenase (GAPDHS): May influence metabolic coupling

- Isoleucine tRNA Synthetase 2 (IARS2): Potential role in translation regulation

- NIMA Related Kinase 4 (NEK4): Involvement in cell cycle regulation

These interactions suggest that hyaluronidase activity may be modulated by cellular metabolic state and cell cycle progression, providing additional layers of allosteric control.

Extracellular Matrix Component Stabilization

The extracellular matrix provides stabilizing interactions that modulate hyaluronidase activity through allosteric mechanisms. Hyaluronan itself can serve as both substrate and allosteric effector, influencing L-type voltage-dependent calcium channels and synaptic plasticity [9]. This dual role suggests that hyaluronidase activity must be precisely regulated to maintain proper matrix function.

Kinetic Analysis of Processive vs. Random Hydrolysis Patterns

The kinetic analysis of hyaluronidase action reveals fundamentally different hydrolysis patterns that distinguish vertebrate and bacterial enzymes, with profound implications for substrate processing and biological function. These patterns—processive versus random hydrolysis—represent distinct evolutionary strategies for glycosaminoglycan degradation [2] [19] [17].

Vertebrate Hyaluronidase: Non-Processive Random Hydrolysis

Vertebrate hyaluronidases, including all human isoforms, employ a non-processive endolytic mechanism characterized by random cleavage events along the hyaluronan chain [2] [20]. This hydrolysis pattern exhibits several distinctive kinetic features:

Kinetic Characteristics:

- Initial binding occurs at random sites along the polymer chain

- After each cleavage event, products dissociate from the enzyme

- Subsequent binding events occur independently at new random sites

- No correlation exists between consecutive cleavage positions

Product Distribution:

Human Hyal1 produces primarily tetrasaccharide products from complete hyaluronan degradation, while Hyal2 generates intermediate fragments of approximately 20 kDa (equivalent to ~50 disaccharide units) before activity dramatically decreases [2] [21]. This size-dependent kinetic change reflects altered enzyme-substrate affinity for smaller fragments.

Kinetic Parameters for Human Hyal1:

- Km: 38.1 ± 4.8 μM for 20 kDa hyaluronan substrate

- Vmax: 12.5 ± 0.7 μmol/min/mg

- Optimal pH: 3.8-4.0 [8] [6]

The non-processive mechanism results in a gradual decrease in average polymer size with progressive accumulation of intermediate-sized fragments before terminal product formation.

Bacterial Hyaluronidase: Processive Exolytic Degradation

Bacterial hyaluronidases from Streptococcus species demonstrate a sophisticated dual-phase mechanism combining initial endolytic cleavage with subsequent processive exolytic degradation [1] [19] [17]:

Phase 1: Initial Endolytic Cleavage

- Random endolytic cuts occur in high molecular weight, aggregated hyaluronan

- Initial cleavage reduces polymer size below the aggregation threshold (~300 kDa)

- This phase predominates when substrate chains are large and highly aggregated

Phase 2: Processive Exolytic Degradation

- Once substrate size decreases below aggregation thresholds, processive degradation dominates

- The enzyme remains bound to the substrate and processively removes one disaccharide unit per catalytic cycle

- Processivity becomes highly efficient for substrates below 20 kDa (~50 disaccharide units) [1] [19]

Kinetic Evidence for Processivity:

Molecular dynamics simulations and structural studies reveal the molecular basis for processive degradation [17]:

- Domain opening and closing motions regulate substrate access

- Twisting motions facilitate substrate translocation during processing

- The enzyme "slides" along the polymer chain without dissociating between catalytic events

Comparative Kinetic Analysis

The kinetic differences between processive and random hydrolysis patterns can be quantified through detailed analysis of product formation and substrate consumption:

Substrate Size Dependencies:

For bacterial hyaluronidases, kinetic parameters vary dramatically with substrate molecular weight [22]:

- Bovine testicular hyaluronidase shows Km values ranging from 2.06 mM (small oligomers) to 1.09 mM (larger oligomers)

- The enzyme-substrate association constant (k1) increases 70-fold for native high molecular weight hyaluronan compared to oligomers

- kcat values remain relatively constant across substrate sizes [22]

Recombinant Human PH20 Kinetics:

Studies with defined substrate sizes demonstrate minimal size dependence for vertebrate enzymes [23]:

- Km: 0.87-0.91 mg/ml (consistent across 215, 357, and 752 kDa substrates)

- Vmax: 1.66-1.74 nM/s (minimal variation with substrate size)

- kcat: 40.5-42.4 s⁻¹ (size-independent turnover)

- Optimal pH range: 4.5-5.5 [23]

Mechanistic Basis for Kinetic Differences

The structural and mechanistic differences underlying processive versus random hydrolysis patterns reflect distinct evolutionary adaptations:

Processive Mechanism Requirements:

- Domain flexibility enabling substrate translocation

- Precise product release mechanisms preventing premature dissociation

- Substrate channel architecture maintaining polymer alignment

- Conformational changes coordinated with catalytic cycles [17]

Random Mechanism Characteristics:

- Product release occurs immediately after each cleavage event

- No structural adaptations for substrate retention

- Active site optimized for multiple binding orientations

- Enzyme-substrate interactions reset with each binding event

Biological Implications of Hydrolysis Patterns

The kinetic differences between processive and random hydrolysis patterns have profound biological consequences:

Vertebrate Enzymes (Random Pattern):

- Generate diverse product sizes with distinct biological activities

- Enable fine-tuned regulation of hyaluronan molecular weight distribution

- Produce fragments with size-specific functions (anti-angiogenic high MW vs. pro-angiogenic 20 kDa fragments) [21]

Bacterial Enzymes (Processive Pattern):

- Efficiently convert hyaluronan to uniform disaccharide products

- Maximize energy yield for bacterial metabolism

- Facilitate rapid tissue penetration through complete matrix degradation [1]

Advanced Kinetic Modeling

Recent kinetic modeling approaches have provided quantitative frameworks for understanding processive versus random hydrolysis patterns [24]. Comprehensive models incorporating both fragmentation and recombination pathways reveal:

Late-Stage Kinetics:

- Reaction mechanisms reduce to cleavage or transfer of active dimers

- Recombination of dimers represents the fastest reaction

- Hexamer hydrolysis serves as the rate-limiting step

- Crowding effects boost recombination while slowing fragmentation [24]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Pharmacology

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).